

how to dissolve DUB-IN-1 in DMSO for experiments

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Compound of Interest

Compound Name: DUB-IN-1

Cat. No.: B1673429

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Application Notes: DUB-IN-1

Introduction **DUB-IN-1** is a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes. [1][2][3] By removing ubiquitin chains from substrate proteins, USP8 regulates protein trafficking, stability, and signaling, particularly in pathways involving receptor endocytosis, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Inhibition of USP8 by **DUB-IN-1** leads to the accumulation of ubiquitinated substrates, often targeting them for degradation and thereby modulating downstream cellular events. Due to its role in cell proliferation and signaling, **DUB-IN-1** is a valuable tool for studying the ubiquitin-proteasome system and is under investigation for its therapeutic potential in diseases like cancer.[2][3]

Mechanism of Action **DUB-IN-1** specifically inhibits the catalytic activity of USP8, preventing the cleavage of ubiquitin from its target proteins.[1][2] It demonstrates high selectivity for USP8, with significantly lower activity against other USPs, such as USP7.[2][3] This inhibition stabilizes the ubiquitination of USP8 substrates, including key cell surface receptors, which can alter their trafficking and lead to their degradation. This mechanism makes **DUB-IN-1** effective in cell-based assays for studying cancer cell proliferation, migration, and apoptosis.[3]

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to understand the key chemical and biological properties of **DUB-IN-1**. The following table summarizes essential quantitative data.

Parameter	Value	Source(s)
Molecular Weight	337.33 g/mol	[1][2][3]
CAS Number	924296-18-4	[1][2][3]
Solubility in DMSO	≥10 mg/mL to 100 mg/mL (29.6 mM to 296.45 mM)	[1][2][3]
IC ₅₀ for USP8	~0.85 μM	[1][2][3]
IC ₅₀ for USP7	>100 μM	[2][3]
Typical Working Conc.	200 nM - 800 nM (Glioblastoma cells) 1.58 μM - 2.14 μM (Esophageal cancer cells)	[3]
Powder Storage	3 years at -20°C	[1][2]
Stock Solution Storage	1 year at -80°C (in DMSO) 1 month at -20°C (in DMSO)	[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DUB-IN-1 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be used for subsequent dilutions.

Materials and Equipment:

- **DUB-IN-1** powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[1][2]
- Analytical balance
- Microcentrifuge tubes or amber glass vials

- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator (optional, for aiding dissolution)[2]

Procedure:

- Pre-analysis: Before opening, bring the **DUB-IN-1** vial to room temperature to prevent moisture condensation.
- Weighing: Accurately weigh out the desired amount of **DUB-IN-1** powder using an analytical balance. For 1 mL of a 10 mM stock solution, weigh 3.37 mg of **DUB-IN-1** (Molecular Weight = 337.33). Calculation: Volume (L) x Concentration (mol/L) x MW (g/mol) = Mass (g) $0.001 \text{ L} \times 0.01 \text{ mol/L} \times 337.33 \text{ g/mol} = 0.00337 \text{ g} = 3.37 \text{ mg}$
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the **DUB-IN-1** powder. It is critical to use high-purity DMSO as moisture can reduce the solubility of the compound.[1]
- Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
- Aiding Dissolution (if necessary): If the compound does not dissolve completely, brief sonication in a water bath can be applied.[2] Warm the solution gently to 37°C if needed.
- Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term stability (up to 1 year).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

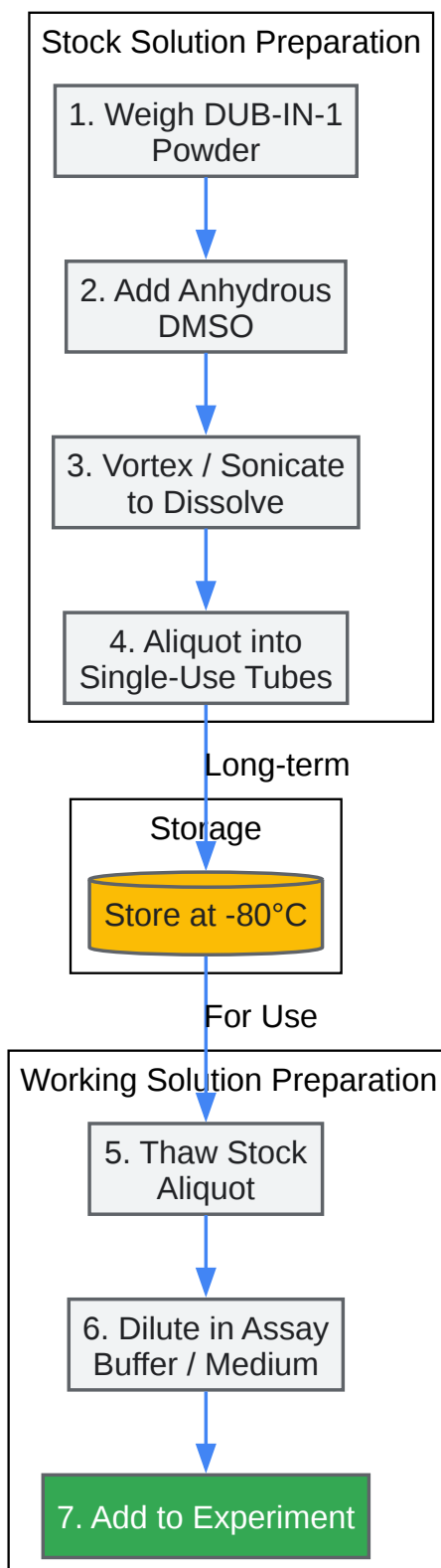
Procedure:

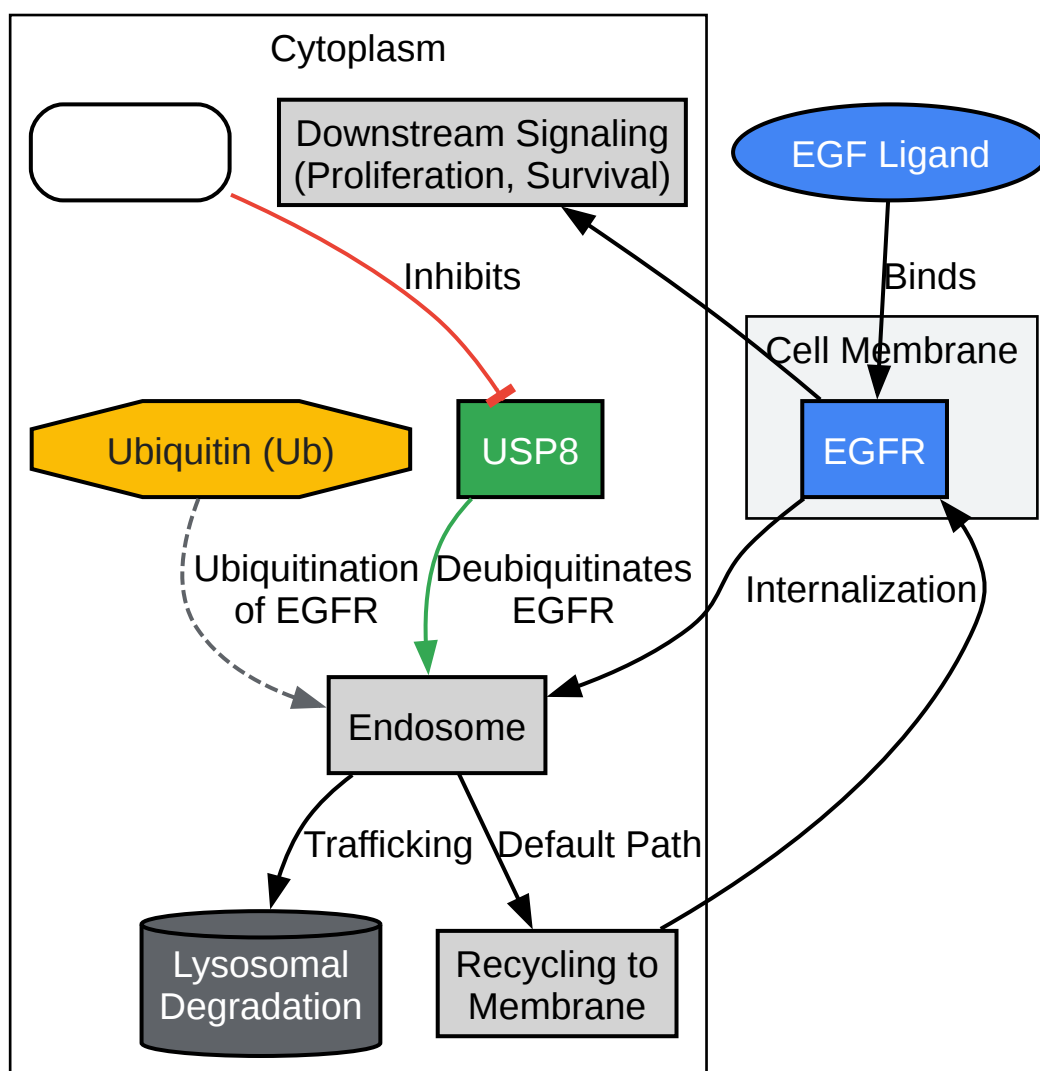
- Thaw Stock Solution: Remove an aliquot of the 10 mM **DUB-IN-1** stock solution from the -80°C freezer and thaw it completely at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution into the final cell culture medium or assay buffer to achieve the desired working concentration (e.g., 200 nM, 500 nM, 1 µM).
 - Example for 1 µM Working Solution: To prepare 1 mL of a 1 µM solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of culture medium.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as was used for the highest concentration of **DUB-IN-1**. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
- Mixing and Use: Mix the final working solution thoroughly by gentle pipetting or inversion. Apply the solution to the cells immediately.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing **DUB-IN-1** solutions for experimental use.





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